molecular formula C11H21NO7 B7806370 tert-butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate

tert-butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate

Cat. No.: B7806370
M. Wt: 279.29 g/mol
InChI Key: UVFWQBQMEQKTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate: is a synthetic organic compound with the molecular formula C11H21NO7 It is known for its unique structure, which includes a tert-butyl carbamate group attached to a tetrahydroxyhexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydroxyhexanone moiety. One common method involves the use of tert-butyl carbamate and a protected form of the tetrahydroxyhexanone, followed by deprotection to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and may require the presence of a catalyst or base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The tetrahydroxyhexanone moiety can mimic natural substrates, allowing researchers to investigate the activity and specificity of various enzymes .

Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for the development of new pharmaceuticals .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate involves its interaction with specific molecular targets. The tetrahydroxyhexanone moiety can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate is unique due to its combination of a tert-butyl carbamate group and a tetrahydroxyhexanone moiety. This structure provides multiple sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO7/c1-11(2,3)19-10(18)12-6(4-13)8(16)9(17)7(15)5-14/h4,6-9,14-17H,5H2,1-3H3,(H,12,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFWQBQMEQKTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C=O)C(C(C(CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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